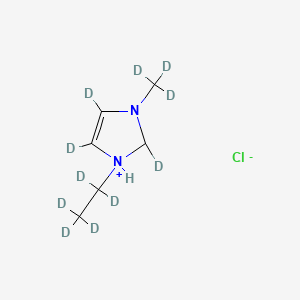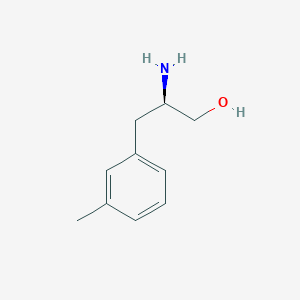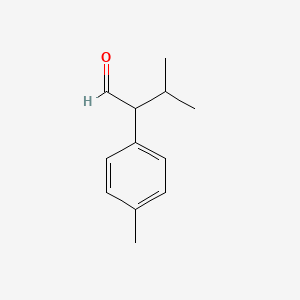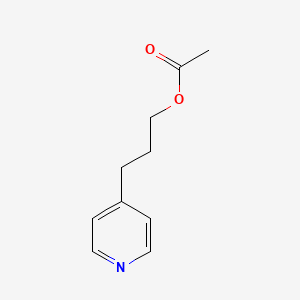
4-Cyclobutoxysalicylaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclobutoxysalicylaldehyde, also known as 4-cyclobutyloxy-2-hydroxybenzaldehyde, is a chemical compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol. It is a useful research chemical and is often employed as a building block in organic synthesis. The compound is characterized by the presence of a cyclobutoxy group attached to the salicylaldehyde core structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutoxysalicylaldehyde typically involves the selective monomethylation of 2,4-dihydroxybenzaldehyde . This process can be carried out in toluene in the presence of sodium bicarbonate (NaHCO3), which helps achieve a higher yield with minimal production of dimethylation byproducts .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of cost-effective reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as formylation, demethylation, and methylation under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyclobutoxysalicylaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to primary alcohols.
Substitution: The hydroxyl group in the salicylaldehyde moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and bases (e.g., NaOH) are employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids and quinones.
Reduction: Primary alcohols.
Substitution: Various substituted salicylaldehyde derivatives.
Applications De Recherche Scientifique
4-Cyclobutoxysalicylaldehyde has a wide range of applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and ligands.
Biology: The compound is used in the development of fluorescent probes and sensors for detecting specific biological molecules.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound finds applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Cyclobutoxysalicylaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a ligand that binds to metal ions or proteins, thereby modulating their activity. The compound’s effects are often mediated through its ability to form Schiff bases and other reactive intermediates .
Comparaison Avec Des Composés Similaires
4-Methoxysalicylaldehyde: Known for its antimicrobial properties.
Salicylaldehyde: A precursor to coumarin and various chelating agents.
3-Methoxysalicylaldehyde: Exhibits similar chemical reactivity and applications.
Uniqueness: 4-Cyclobutoxysalicylaldehyde is unique due to the presence of the cyclobutoxy group, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C11H12O3 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
4-cyclobutyloxy-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H12O3/c12-7-8-4-5-10(6-11(8)13)14-9-2-1-3-9/h4-7,9,13H,1-3H2 |
Clé InChI |
FIEHDBVGYDAPKJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)OC2=CC(=C(C=C2)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl N-[Tris[2-(ethoxycarbonyl)ethoxymethyl]methyl]carbamate](/img/structure/B12280697.png)
![2-((2S)Pyrrolidin-2-YL)benzo[B]furan](/img/structure/B12280702.png)

![3-{[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12280724.png)
![2-methyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12280726.png)

![4-(4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-ylamino)benzenesulfonamide](/img/structure/B12280737.png)



![N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12280765.png)
![(2Z)-3-butyl-2-[(E)-3-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,1-dimethylbenzo[e]indole;perchlorate](/img/structure/B12280767.png)

